6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate
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Description
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate is a useful research compound. Its molecular formula is C17H12N2O6S2 and its molecular weight is 404.41. The purity is usually 95%.
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Scientific Research Applications
Inhibition Against Nitric Oxide Synthase
Arias et al. (2018) reported on the synthesis of novel derivatives combining the arylthiadiazoline or arylpyrazoline skeleton with a carboxamide or carbothioamide moiety, which showed inhibitory activities against different isoforms of nitric oxide synthase (Arias et al., 2018).
Synthesis and Reactive Properties
A study by Jilani (2007) focused on the one-pot synthesis of 8-amino-1-methoxy-6H-dibenzo[b,d]pyran-6-one, showing a new method for the synthesis of such compounds (Jilani, 2007).
Formation of DNA Adducts
Research by Herreno-Saenz et al. (1993) discussed the formation of adducts from nitrobenzo[a]pyrene derivatives, indicating their interaction with DNA under certain conditions (Herreno-Saenz et al., 1993).
Molecular Structure and Hydrogen Bonding
Portilla et al. (2007) explored the molecular structure of related compounds, focusing on their hydrogen bonding characteristics and how they form chains and sheets at a molecular level (Portilla et al., 2007).
Antimicrobial Properties
Georgiadis et al. (1992) synthesized derivatives of 2H-pyran-3(6H)-ones and studied their antimicrobial properties, finding significant activity against gram-positive bacteria (Georgiadis et al., 1992).
Properties
IUPAC Name |
[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O6S2/c1-10-8-26-17(18-10)27-9-13-6-14(20)15(7-24-13)25-16(21)11-2-4-12(5-3-11)19(22)23/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHVOIIALATIAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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